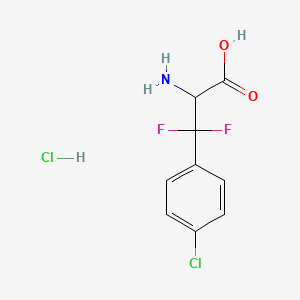
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride
Vue d'ensemble
Description
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that regulates brain activity. By inhibiting GABA-AT, CPP-115 increases the availability of GABA in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects.
Mécanisme D'action
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. By increasing the availability of GABA, 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride enhances inhibitory neurotransmission, leading to potential therapeutic effects in disorders characterized by excessive excitatory activity.
Biochemical and physiological effects:
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This can result in a variety of effects, including reduced seizure activity, decreased anxiety, and potential anti-addictive effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride has several advantages for laboratory experiments, including its high potency and selectivity for GABA-AT inhibition, as well as its ability to cross the blood-brain barrier. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges for some experiments.
Orientations Futures
There are several potential future directions for research on 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride, including:
1. Further evaluation of its safety and efficacy in clinical trials for epilepsy, addiction, and anxiety disorders.
2. Investigation of its potential effects on other neurotransmitter systems, such as dopamine and serotonin.
3. Development of more potent and selective GABA-AT inhibitors based on the structure of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride.
4. Exploration of its potential use as a research tool for studying the role of GABA in brain function and dysfunction.
5. Investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride is a potent and selective inhibitor of GABA-AT with potential therapeutic effects in a variety of neurological and psychiatric disorders. Its mechanism of action involves increasing inhibitory neurotransmission through increased availability of GABA in the brain. While there are limitations to its use in laboratory experiments, there are several potential future directions for research on 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride, including clinical trials for various disorders and further investigation of its effects on other neurotransmitter systems.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride has been studied extensively for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown promising results in animal models, and clinical trials are underway to evaluate its safety and efficacy in humans.
Propriétés
IUPAC Name |
2-amino-3-(4-chlorophenyl)-3,3-difluoropropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2.ClH/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZTVAMPFYYVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)(F)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



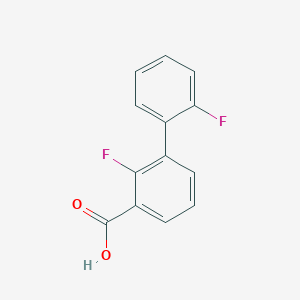
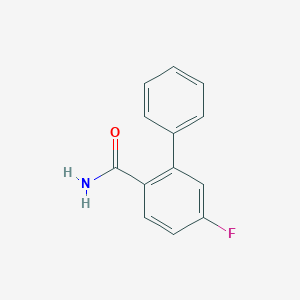
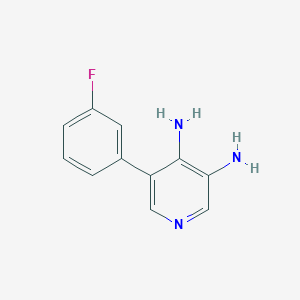



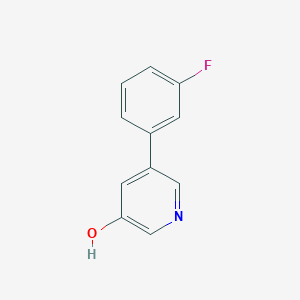
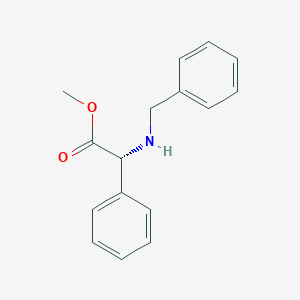
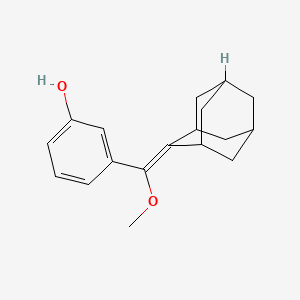
![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3090955.png)
![5-Oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid 1-oxide](/img/structure/B3090962.png)
![Octahydrofuro[2,3-c]pyridine](/img/structure/B3090971.png)
![3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3090980.png)
